Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
A brief introduction of electrode fabrication for proton exchange membrane water electrolyzers
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-05 , DOI: 10.1088/2515-7655/acccb1
Proton exchange membrane water electrolyzer (PEMWE) is a major enabler of green hydrogen production. The development of water electrolyzers is a vital step in driving the progress of a hydrogen-based economy. The system inside the electrolyzer is a zero-gap cell featuring low ohmic resistance and boosted mass transport, leading to higher energy efficiency and minimized capital cost. Besides, utilizing PEM in the electrolyzer for sustainable hydrogen production enables the system to perform with many advantages, including superior energy efficiency, higher hydrogen purity, and high flexibility. Therefore, as PEM electrolyzers continue to evolve, sustainable hydrogen production on a larger scale will be realized in the near future. This review summarizes the status quo of PEM water electrolyzers in the past four years. We will start with a brief introduction of the core of a water electrolyzer, namely the membrane electrode assembly (MEA), which will be followed by an introduction of fabrication methods of MEA, including CCM methods, catalyst-coated electrode methods, and other innovative fabrication methods. Next, we will summarize recent attempts to modify electrodes and membranes in MEAs to promote the performance of PEMWE. Subsequently, catalyst development for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in MEA is discussed, highlighting novel HER/OER catalysts and strategies to reduce the content of noble metals. Lastly, conclusion and perspectives are provided to present a blueprint to inspire the future development of PEMWE.
Detail
Understanding the growth mechanism of BaZrS3 chalcogenide perovskite thin films from sulfurized oxide precursors
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-01-04 , DOI: 10.1088/2515-7655/aca9fe
Barium zirconium sulfide (BaZrS3) is an earth-abundant and environmentally friendly chalcogenide perovskite with promising properties for various energy conversion applications. Recently, sulfurization of oxide precursors has been suggested as a viable solution for effective synthesis, especially from the perspective of circumventing the difficulty of handling alkali earth metals. In this work, we explore in detail the synthesis of BaZrS3 from Ba-Zr-O oxide precursor films sulfurized at temperatures ranging from 700 °C to 1000 °C. We propose a formation mechanism of BaZrS3 based on a two-step reaction involving an intermediate amorphization step of the BaZrO3 crystalline phase. We show how the diffusion of sulfur (S) species in the film is the rate-limiting step of this reaction. The processing temperature plays a key role in determining the total fraction of conversion from oxide to sulfide phase at a constant flow rate of the sulfur-containing H2S gas used as a reactant. Finally, we observe the formation of stoichiometric BaZrS3 (1:1:3), even under Zr-rich precursor conditions, with the formation of ZrO2 as a secondary phase. This marks BaZrS3 quite unique among the other types of chalcogenides, such as chalcopyrites and kesterites, which can instead accommodate quite a large range of non-stoichiometric compositions. This work opens up a pathway for further optimization of the BaZrS3 synthesis process, straightening the route towards future applications of this material.
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Carbon nanotube branch-grown nickel nanoparticles/graphene composites for a high-capacitance electrode
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-09 , DOI: 10.1088/2515-7655/acbf77
Despite the high capacitance and low cost, transition metal oxides have the limitation of low electrical conductivities and structural instability. In order to resolve these problems, herein, we propose a one-pot facile synthesis approach to construct a hierarchically structured nanohybrid material, where carbon nanotube (CNT) branches encapsulate NiO nanoparticles inside the tubes and interconnect them with steam-activated reduced graphene oxide. This unique hierarchical structure is attributed to large accessible surface areas, rapid electronic conduction, fast ion diffusion, and buffering effects. Moreover, the mixed Ni and NiO particles acts as catalysts to grow CNT branches and high capacitance redox active materials. In particular, the resulting composite electrode deliver a high specific capacitance of up to 1605.81 F g−1 at a current density of 1 A g−1 as well as, an excellent cycle stability with 71.56% capacitance retention after more than 10 000 cycles. Consequently, this research provides a rational material design chemistry to construct hierarchical architectures and multiple compositions of CNT/graphene/metal oxide nanoparticle hybrids for high-capacitance electrodes of composite capacitors.
Detail
Elucidating the local structure of V substitutes in In2S3 as potential intermediate band material by x-ray absorption spectroscopy and first principles calculations
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-06-06 , DOI: 10.1088/2515-7655/acd95b
Vanadium doped indium sulphide, In2S3:V, is studied as a potential absorber material for intermediate band (IB) solar cells. Based on electronic considerations, it is usually assumed that V occupies octahedrally coordinated In sites, although geometrical considerations would favour tetrahedral In sites. In this study, we therefore combined experimental x-ray diffraction and x-ray absorption spectroscopy with ab initio theoretical calculations of both α and β phase to elucidate the incorporation of V in In2S3:V thin films grown with different V content and different growth temperatures. Comparing shape and position of the measured and calculated x-ray absorption edge of V, comparing experimentally determined and calculated V–S bond lengths, and evaluating the calculated heat of solution of V on different lattice sites all indicate that V is incorporated on octahedral rather than tetrahedral sites in the In2S3 matrix. For this material system, the electronic benefit of octahedral coordination thus outweighs the mechanical stress of the associated lattice relaxation. Finally, we studied the electronic structure of V-substituted α - In2S3 using hybrid density functional calculations and find that for a concentration of 1.9 at %, V on octahedrally coordinated In sites forms an empty IB isolated from valence band and conduction band (CB). By increasing the V content to 3.8 at %, however, the gap between IB and CB closes, which results in a reduction of the band gap. This differs from the electronic structure calculated for β - In2S3 :V and clearly demonstrates that both crystal structure and V incorporation site affect the resulting electronic material properties.
Detail
Powering internet-of-things from ambient energy: a review
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-14 , DOI: 10.1088/2515-7655/acb5e6
Internet-of-thing (IoT) is an assembly of devices that collect and share data with other devices and communicate via the internet. This massive network of devices, generates and communicates data and is the key to the value in IoT, allowing access to raw information, gaining insight, and making an intelligent decisions. Today, there are billions of IoT devices such as sensors and actuators deployed. Many of these applications are easy to connect, but those tucked away in hard-to-access spots will need to harvest ambient energy. Therefore, the aim is to create devices that are self-report in real-time. Efforts are underway to install a self-powered unit in IoT devices that can generate sufficient power from environmental conditions such as light, vibration, and heat. In this review paper, we discuss the recent progress made in materials and device development in power- and, storage units, and power management relevant for IoT applications. This review paper will give a comprehensive overview for new researchers entering the field of IoT and a collection of challenges as well as perspectives for people already working in this field.
Detail
Electrocaloric effect in BaTiO3 multilayer capacitors with first-order phase transitions
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-11 , DOI: 10.1088/2515-7655/acc972
Electrocaloric (EC) materials, presenting large adiabatic temperature change or isothermal entropy change under the application (or removal) of electric fields, offer an efficient alternative to caloric heat pumps for replacing hazardous gases used in traditional vapor-compression systems. Recently, a large EC temperature change of 5.5 K have been reported in Pb(Sc0.5Ta0.5)O3 multilayer ceramic capacitors (Nair et al 2019 Nature 575 468) thanks to its strong first-order phase transition and a temperature span of 13 K has been reported in a prototype based on these capacitors (Torelló et al 2020 Science 370 125). However, the toxicity of lead forces researchers to find eco-friendly materials exhibiting competitive EC performances. Here, we study the EC effect in lead-free BaTiO3 multilayer capacitors using an infrared camera. Unlike commercial BaTiO3 capacitors, we prepared our samples without sacrifying the first-order phase transition in BaTiO3 while a low amount of 0.2 mol% Mn was added as an acceptor dopant to improve electrical resistivity. Their EC adiabatic temperature variations show two peaks versus temperature, which match BaTiO3 two first-order phase transitions, as observed by differential scanning calorimetry. We measured a temperature drop of ∼0.9 K over a temperature range of 70 K under 170 kV cm−1, starting at 30 °C near the tetragonal-to-orthorhombic phase transition. Under the same electric field, a maximum temperature change of 2.4 K was recorded at 126 °C, at BaTiO3’s Curie temperature. Our findings suggest that further optimized BaTiO3 capacitors could offer a path for designing lead-free caloric cooling prototypes.
Detail
Simulations with machine learning potentials identify the ion conduction mechanism mediating non-Arrhenius behavior in LGPS
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-02 , DOI: 10.1088/2515-7655/acbbef
Li10Ge(PS6)2 (LGPS) is a highly concentrated solid electrolyte, in which Coulombic repulsion between neighboring cations is hypothesized as the underlying reason for concerted ion hopping, a mechanism common among superionic conductors such as Li7La3Zr2O12 (LLZO) and Li1.3Al0.3Ti1.7(PO4)3 (LATP). While first principles simulations using molecular dynamics (MD) provide insight into the Li+ transport mechanism, historically, there has been a gap in the temperature ranges studied in simulations and experiments. Here, we used a neural network potential trained on density functional theory (DFT) simulations, to run up to 40-nanosecond long MD simulations at DFT-like accuracy to characterize the ion conduction mechanisms across a range of temperatures that includes previous simulations and experimental studies. We have confirmed a Li+ sublattice phase transition in LGPS around 400 K, below which the ab-plane diffusivity Dab∗ is drastically reduced. Concomitant with the sublattice phase transition near 400 K, there is less cation-cation (cross) correlation, as characterized by Haven ratios closer to 1, and the vibrations in the system are more harmonic at lower temperature. Intuitively, at high temperature, the collection of vibrational modes may be sufficient to drive concerted ion hops. However, near room temperature, the vibrational modes available may be insufficient to overcome electrostatic repulsion, thus resulting in less correlated ion motion and comparatively slower ion conduction. Such phenomena of a sublattice phase transition, below which concerted hopping plays a less significant role, may be extended to other highly concentrated solid electrolytes such as LLZO and LATP.
Detail
Modelling of solid oxide cell oxygen electrodes
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-05 , DOI: 10.1088/2515-7655/acc5b1
Numerical models are versatile tools to study and predict efficiently the performance of solid oxide cells (SOCs) according to their microstructure and composition. As the main contribution to the cell polarisation is due to the oxygen electrode, a large part of the proposed models has been focused on this electrode. Electrode modelling aims to improve the SOCs performance by serving as a guide for the microstructural optimisation, and helps to better understand the electrochemical reaction mechanisms. For studying the electrode microstructure, three categories of models can be distinguished: homogenised models, simplified geometry based models, and reconstructed microstructure based models. Most models are based on continuum physics, while elementary kinetic models have been developed more recently. This article presents a review of the existing SOCs models for the oxygen electrode. As a perspective, the current challenges of electrode modelling are discussed in views of a better prediction of the performance and durability, and more specifically for the case of thin-film SOCs.
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A computationally efficient and high-fidelity 1D steady-state performance model for PEM fuel cells
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-01-12 , DOI: 10.1088/2515-7655/acafa3
The performance of a proton exchange membrane (PEM) fuel cell is determined by many factors, including operating conditions, component specifications, and system design, making it challenging to predict its performance over a wide range of operating conditions. Existing fuel cell models can be complex and computationally demanding or may be over-simplified by neglecting many transport phenomena. Therefore, a high-fidelity and computationally efficient model is urgently needed for the model-based control of fuel cells. In this study, semi-implicit multi-physics numerical models have been established, taking the mass, momentum, reactants, liquid water, membrane water, electrons, ions, and energy in all fuel cell components into account. The developed 1D model is of high fidelity by incorporating the two-phase flow, non-isothermal effect, and convection, and is still computationally efficient. These models are validated against data from an auto manufacturer with good agreements, and the computing efficiency is evaluated on a modest laptop computer. The modeling results suggest that the two-phase flow model exhibits better prediction accuracy than the single-phase flow model when reactants are fully humidified, while under low humidity conditions, the two models present equivalent performance as liquid water does not exist in the fuel cell components. The results also suggest that the maximum convective/diffusive ratio of H2, O2, and vapor mass fluxes can be 12%, 5.3%, and 35%, respectively, which are ignored in most diffusion-dominant models. The developed models are computationally efficient, requiring only 0.56 s and 0.26 s to simulate a steady-state operation of fuel cells for the two- and single-phase flow models, respectively. This implies that the developed models are suitable for the control of PEM fuel cells.
Detail
Status and outlook for lithium-ion battery cathode material synthesis and the application of mechanistic modeling
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-03 , DOI: 10.1088/2515-7655/acc139
This work reviews different techniques available for the synthesis and modification of cathode active material (CAM) particles used in Li-ion batteries. The synthesis techniques are analyzed in terms of processes involved and product particle structure. The knowledge gap in the process-particle structure relationship is identified. Many of these processes are employed in other similar industries; hence, parallel insights and knowledge transfer can be applied to battery materials. Here, we discuss examples of applications of different mechanistic models outside the battery literature and identify similar potential applications for the synthesis of CAMs. We propose that the widespread implementation of such mechanistic models will increase the understanding of the process-particle structure relationship. Such understanding will provide better control over the CAM synthesis technique and open doors to the precise tailoring of product particle morphologies favorable for enhanced electrochemical performance.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.90 151 Science Citation Index Science Citation Index Expanded Not
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